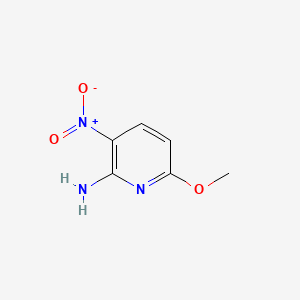

2-Amino-6-methoxy-3-nitropyridine

概要

説明

2-Amino-6-methoxy-3-nitropyridine (CAS 73896-36-3) is a tri-substituted pyridine derivative with the molecular formula C₆H₇N₃O₃ and a molecular weight of 169.14 g/mol . It is a yellow crystalline solid with a melting point of 171–172°C and a predicted boiling point of 338.5±37.0°C . The compound is sparingly soluble in polar solvents like ethanol and ether but insoluble in hot water . Its pKa is 0.17±0.50, reflecting weak basicity due to the electron-withdrawing nitro and methoxy groups .

This compound serves as a critical intermediate in pharmaceuticals, notably for synthesizing tiatoprazole . Its safety profile includes hazard codes Xi (irritant) and Xn (harmful), with risks of skin sensitization (R43) and eye/respiratory irritation (R36/37/38) .

準備方法

The synthesis of 2-Amino-6-methoxy-3-nitropyridine typically involves the methoxylation of 2-amino-6-chloro-3-nitropyridine using sodium methoxide in methanol . The reaction conditions include stirring the mixture at elevated temperatures to facilitate the substitution reaction. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

化学反応の分析

2-Amino-6-methoxy-3-nitropyridine undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents.

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and oxidizing agents such as potassium permanganate. The major products formed from these reactions depend on the specific conditions and reagents used.

科学的研究の応用

Pharmaceutical Applications

1.1 Neuroprotective Properties

2-Amino-6-methoxy-3-nitropyridine has been identified as a potential neuroprotective agent. Research indicates that derivatives of aminopyridines, including this compound, exhibit protective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound acts by modulating apoptotic pathways and enhancing the ratio of anti-apoptotic proteins like Bcl-2, thereby promoting cell survival under stress conditions .

1.2 Treatment of Neurological Disorders

The compound is also being investigated for its role in treating neurological injuries and diseases. For instance, it can function as a potassium channel blocker, which is crucial for restoring conduction in injured spinal cord tissues. This mechanism positions it as a candidate for therapies aimed at conditions like multiple sclerosis and spinal cord injuries .

1.3 Anesthetic Properties

Aminopyridine derivatives are noted for their anesthetic properties, making them suitable for developing drugs targeting brain diseases. The structural characteristics of this compound contribute to its efficacy in this domain, potentially aiding in the management of conditions such as Lambert-Eaton myasthenic syndrome .

Material Science Applications

2.1 Synthesis of Functional Materials

The compound is utilized in synthesizing various functional materials due to its ability to participate in nucleophilic catalysis. This property is particularly valuable in asymmetric synthesis processes where chirality is essential, allowing for the production of complex organic molecules with high specificity .

2.2 Development of Anticancer Agents

Research has indicated that derivatives of this compound show promise in anticancer applications. Studies have demonstrated its effectiveness against leukemia and human glioma cell growth, highlighting its potential as a lead compound for developing new anticancer therapies .

Case Studies and Research Findings

作用機序

The mechanism of action of 2-Amino-6-methoxy-3-nitropyridine involves its interaction with molecular targets through intramolecular charge transfers and interactions. The presence of the nitro group facilitates electron-withdrawing effects, while the amino group can donate electrons, leading to various chemical transformations.

類似化合物との比較

Structural and Functional Analogues

Table 1: Key Physical and Chemical Properties

Key Differences :

Substituent Effects: Chloro vs. Amino: Replacing the amino group in this compound with chlorine (as in 2-Chloro-6-methoxy-3-nitropyridine) reduces nucleophilicity, making the latter less reactive in coupling reactions . Positional Isomerism: 2-Amino-4-methoxy-3-nitropyridine differs in the methoxy group’s position (C4 vs. C6), altering electronic conjugation and dipole moments, which impacts UV-Vis spectra and reactivity .

Functional Group Diversity: The ketone group in 6-Amino-5-nitropyridin-2-one introduces hydrogen-bonding capabilities absent in the methoxy-containing compounds, enhancing solubility in polar aprotic solvents .

Spectral and Electronic Properties

Table 2: Spectroscopic and Computational Insights

Key Findings :

- Methoxy positioning (C6 vs. C4) alters conjugation pathways, affecting UV-Vis absorption maxima and fluorescence properties .

Reactivity Insights :

- The amino group in this compound facilitates electrophilic substitution at the C4 position, whereas the chloro analogue undergoes nucleophilic aromatic substitution more readily .

- Steric effects: The methoxy group at C6 in the target compound hinders reactions at adjacent positions, a contrast to 2-Amino-4-methoxy-3-nitropyridine, where the methoxy group at C4 offers less steric hindrance .

Table 4: Hazard Comparison

Key Notes :

- The amino-nitro combination in this compound increases toxicity risks compared to non-aminated analogues, necessitating stringent PPE during handling .

生物活性

2-Amino-6-methoxy-3-nitropyridine (AMNP) is a tri-substituted pyridine derivative that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article delves into the compound's synthesis, biological mechanisms, pharmacological properties, and future research directions, supported by relevant data tables and case studies.

Chemical Structure : AMNP is characterized by the presence of an amino group, a methoxy group, and a nitro group on the pyridine ring. Its molecular formula is CHNO.

Synthesis : The synthesis of AMNP typically involves the methoxylation of 2-amino-6-chloro-3-nitropyridine using sodium methoxide in methanol, yielding a high-purity product suitable for further biological evaluation .

The biological activity of AMNP is attributed to its ability to interact with various molecular targets through:

- Intramolecular Interactions : The compound exhibits significant intramolecular interactions that influence its biochemical pathways. These interactions are crucial for its potential as a pharmaceutical agent .

- Charge Transfer : The presence of electron-donating (methoxy) and electron-withdrawing (nitro) groups allows AMNP to engage in charge transfer processes, which may affect enzyme activities and receptor binding .

Biological Activity

AMNP has been investigated for several biological activities:

- Antimicrobial Activity : Studies indicate that AMNP possesses notable antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics .

- Antitumor Properties : Research has demonstrated that AMNP exhibits cytotoxic effects against cancer cell lines, including leukemia and glioma cells. This suggests its potential as an antitumor agent .

- Anti-inflammatory Effects : Preliminary findings suggest that AMNP may also have anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation .

Pharmacological Applications

The pharmacological implications of AMNP are vast:

- Drug Development : Given its biological activities, AMNP serves as a lead compound in drug development for antimicrobial and anticancer therapies.

- Material Science : Its non-linear optical properties suggest applications in designing new optical materials for devices such as modulators and switches .

Case Studies

Several studies have highlighted the efficacy of AMNP:

- A study conducted on the cytotoxic effects of AMNP on human glioma cells reported a significant reduction in cell viability at specific concentrations, indicating its potential as an antitumor agent .

- Another investigation focused on the antimicrobial activity of AMNP against Gram-positive and Gram-negative bacteria, showcasing its broad-spectrum efficacy .

Data Table: Summary of Biological Activities

| Biological Activity | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Antitumor | Cytotoxicity against cancer cells | |

| Anti-inflammatory | Reduction in inflammatory markers |

Future Directions

Research on AMNP is still evolving. Future studies should focus on:

- Mechanistic Studies : Further elucidation of the molecular mechanisms underlying its biological activities.

- Clinical Trials : Initiating clinical trials to assess the safety and efficacy of AMNP in humans.

- Structural Modifications : Exploring derivatives of AMNP to enhance its pharmacological profile and reduce potential side effects.

Q & A

Basic Research Questions

Q. How are vibrational and UV-vis spectroscopy employed to characterize the molecular structure of 2-amino-6-methoxy-3-nitropyridine (AMNP)?

- Methodology :

- Experimental : Record FT-IR and Raman spectra to identify functional groups (e.g., NO₂, NH₂, and OCH₃ stretching modes). UV-vis spectroscopy in solvents like DMSO or ethanol reveals electronic transitions.

- Computational : Optimize the molecular geometry using DFT (e.g., B3LYP/6-311++G(d,p)) to simulate vibrational frequencies and UV-vis spectra. Compare calculated values with experimental data to validate structural assignments .

Q. What techniques are used to determine the most stable molecular conformation of AMNP?

- Methodology :

- Perform conformational analysis via DFT energy minimization. Evaluate potential energy surfaces (PES) for rotational barriers of substituents (e.g., methoxy and nitro groups).

- Validate using X-ray crystallography (if single crystals are available) or compare with computed bond lengths and angles .

Advanced Research Questions

Q. How does the choice of DFT functional (e.g., B3LYP) impact the accuracy of AMNP’s thermochemical and electronic properties?

- Methodology :

- Compare hybrid functionals (e.g., B3LYP) with pure GGA functionals (e.g., PBE) for atomization energies, ionization potentials, and HOMO-LUMO gaps.

- Benchmark against experimental data (e.g., UV-vis absorption maxima, vibrational frequencies) to assess errors .

Q. How can discrepancies between experimental vibrational spectra and DFT simulations be systematically addressed?

- Methodology :

- Anharmonic Corrections : Include anharmonicity in DFT calculations to improve frequency accuracy.

- Solvent Effects : Use polarizable continuum models (PCM) to account for solvent-induced shifts in UV-vis and IR spectra.

- Scaling Factors : Apply empirical scaling (e.g., 0.96–0.98 for B3LYP/6-311++G(d,p)) to align computed frequencies with experimental data .

Q. What insights do frontier molecular orbitals (FMOs) and natural bond orbital (NBO) analyses provide about AMNP’s reactivity?

- Methodology :

- Compute FMOs to identify electron-rich (HOMO) and electron-deficient (LUMO) regions. Calculate HOMO-LUMO gaps to estimate kinetic stability.

- Perform NBO analysis to quantify hyperconjugative interactions (e.g., LP(O)→σ*(N–O) in nitro groups) and charge transfer .

Q. How is time-dependent DFT (TD-DFT) applied to interpret UV-vis absorption spectra of AMNP?

- Methodology :

- Simulate electronic transitions using TD-DFT with solvent corrections. Assign absorption bands to specific molecular orbitals (e.g., HOMO→LUMO+1).

- Compare oscillator strengths with experimental molar absorptivity .

- Key Findings : The dominant absorption band at 350 nm corresponds to a π→π* transition localized on the nitro-pyridine moiety, with minor contributions from n→π* transitions involving the amino group .

Q. Data Highlights

-

Vibrational Frequencies :

Mode Experimental (cm⁻¹) DFT (cm⁻¹) Deviation NO₂ asym. str 1532 1550 +18 C–O (OCH₃) 1248 1265 +17 NH₂ scissoring 1615 1630 +15 Source: -

Electronic Properties :

Property Value (B3LYP/6-311++G(d,p)) HOMO Energy (eV) -6.2 LUMO Energy (eV) -2.7 HOMO-LUMO Gap (eV) 3.5 First Hyperpolarizability (β) 8.3 × 10⁻³⁰ esu Source:

特性

IUPAC Name |

6-methoxy-3-nitropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O3/c1-12-5-3-2-4(9(10)11)6(7)8-5/h2-3H,1H3,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDJILYVRVOTMTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=C(C=C1)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50397331 | |

| Record name | 2-Amino-6-methoxy-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50397331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73896-36-3 | |

| Record name | 6-Methoxy-3-nitro-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73896-36-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-6-methoxy-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50397331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。